An In-depth Technical Guide to Methyl 2-bromo-4,6-difluorobenzoate
An In-depth Technical Guide to Methyl 2-bromo-4,6-difluorobenzoate
CAS Number: 1379336-54-5
Introduction
Methyl 2-bromo-4,6-difluorobenzoate is a halogenated aromatic ester that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the ester and two fluorine atoms on the aromatic ring, provides multiple reactive sites for further chemical modification. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthesis pathway, expected reactivity, and potential applications of Methyl 2-bromo-4,6-difluorobenzoate, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
While extensive experimental data for Methyl 2-bromo-4,6-difluorobenzoate is not widely published, its fundamental properties can be summarized from available supplier information and calculated values.
| Property | Value | Source |
| CAS Number | 1379336-54-5 | [3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [3] |
| Molecular Weight | 251.02 g/mol | |
| IUPAC Name | methyl 2-bromo-4,6-difluorobenzoate | |
| Appearance | White to light brown solid (inferred from related compounds) |
Synthesis and Plausible Experimental Protocol
Part 1: Synthesis of 2-bromo-4,6-difluorobenzoic acid
The synthesis of the precursor acid could be achieved through a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of aromatic rings.
Caption: Plausible synthetic route to 2-bromo-4,6-difluorobenzoic acid.
Part 2: Fischer Esterification to Methyl 2-bromo-4,6-difluorobenzoate
The final step would involve the esterification of the synthesized carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4][5][6]
Caption: Esterification of the precursor acid to the final product.
Detailed Protocol (Hypothetical):
-
Acidification: To a solution of 2-bromo-4,6-difluorobenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure Methyl 2-bromo-4,6-difluorobenzoate.
Reactivity and Potential Applications in Drug Development
The chemical structure of Methyl 2-bromo-4,6-difluorobenzoate offers two primary sites for chemical modification: the bromine atom and the methyl ester.
Cross-Coupling Reactions at the C-Br Bond
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, enabling the rapid generation of diverse molecular scaffolds. This is a cornerstone of modern medicinal chemistry for creating libraries of compounds for biological screening.[10]
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Modification of the Ester Group
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules, using standard peptide coupling reagents.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and two aromatic protons, likely appearing as complex multiplets due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons, with characteristic C-F coupling constants.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-F stretching bands in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
Based on the Globally Harmonized System (GHS) classifications for this compound and its isomers, the following safety precautions should be observed.[13][14]
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
Conclusion
Methyl 2-bromo-4,6-difluorobenzoate is a promising, albeit currently under-documented, building block for synthetic chemistry. Its strategic placement of reactive handles—a bromine atom for cross-coupling and an ester for modification—makes it a valuable tool for accessing novel chemical space. The electron-withdrawing nature of the fluorine atoms is also expected to influence the reactivity and properties of its derivatives, a feature highly sought after in drug design.[1] This guide provides a foundational understanding of this compound, offering a scientifically-grounded starting point for researchers and developers to incorporate it into their synthetic programs.
References
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Al-Ostoot, F. H., et al. "Importance of Fluorine in Benzazole Compounds." Molecules, vol. 25, no. 20, 2020, p. 4749. [Link]
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NIST. Methyl-2-bromobenzoate. [Link]
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AOBChem USA. Methyl 2-bromo-4,6-difluorobenzoate. [Link]
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Specialty Chemicals Magazine. The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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ResearchGate. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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Kotha, S., et al. "Organoborane coupling reactions (Suzuki coupling)." Journal of the Indian Institute of Science, vol. 82, 2002, pp. 33-47. [Link]
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Imao, D., et al. "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles." ACS Catalysis, vol. 10, no. 15, 2020, pp. 8632-8638. [Link]
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Chemsrc. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. [Link]
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Molander, G. A., and D. E. Ho. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Accounts of chemical research, vol. 45, no. 10, 2012, pp. 1729-41. [Link]
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It's Dr. Dan. "How to Make Esters through Esterification | Examples Explained!" YouTube, 20 Sept. 2023. [Link]
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jOeCHEM. "Esterification--Making Esters from Carboxylic Acids." YouTube, 25 Jan. 2019. [Link]
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Alichem. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]
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Terrier, F., et al. "The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review." Current medicinal chemistry, vol. 20, no. 25, 2013, pp. 3133-53. [Link]
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Walker, D. P., et al. "Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: use of a conformation-based hypothesis to facilitate compound design." Bioorganic & medicinal chemistry letters, vol. 23, no. 4, 2013, pp. 1120-6. [Link]
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